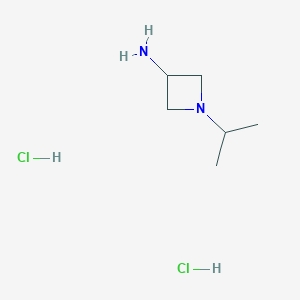

1-(Propan-2-yl)azetidin-3-amine dihydrochloride

Vue d'ensemble

Description

The compound "1-(Propan-2-yl)azetidin-3-amine dihydrochloride" is a derivative of azetidine, which is a four-membered cyclic amine. Azetidine derivatives are of significant interest in medicinal chemistry due to their biological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of azetidine derivatives can be accomplished through various methods. One approach involves the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols, leading to the formation of 1,3-disubstituted azetidines in a one-pot reaction without major byproducts . Another method includes the cyclocondensation of Schiff bases with chloroacetyl chloride, resulting in azetidinone derivatives . Additionally, the reactivity of beta-lactams with lithium aluminium hydride has been explored, yielding novel aziridine and propanol derivatives .

Molecular Structure Analysis

Azetidine derivatives exhibit a range of molecular structures, often confirmed by spectral techniques such as IR, Mass, 1H-NMR, and 13C NMR . The presence of substituents on the azetidine ring can significantly influence the compound's reactivity and interaction with biological targets, as seen in the synthesis of compounds with antibacterial properties .

Chemical Reactions Analysis

Azetidine and its derivatives participate in various chemical reactions. For instance, the polymerization of azetidine under the influence of cationic initiators can lead to the formation of polymers with a mix of tertiary, secondary, and primary amino functions . The transformation of beta-lactams into aziridines and subsequent reactions to form different derivatives demonstrates the versatility of azetidine-based compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, reactivity, and biological activity. For example, the synthesis of novel azetidin-2-one derivatives with potential antibacterial activity showcases the importance of structural modification in enhancing biological properties .

Applications De Recherche Scientifique

-

General Information : “1-(Propan-2-yl)azetidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 117546-56-2 . It’s a powder with a molecular weight of 187.11 . It’s stored at a temperature of -10 degrees .

-

Potential Field of Application : Based on the structure of the compound, it could potentially be used in the field of synthetic chemistry for the synthesis of new compounds . Azetidine derivatives are known to exhibit a variety of biological activities .

-

Synthesis of New Compounds : A related compound, (N-Boc-azetidin-3-ylidene)acetate, was used in the synthesis of new heterocyclic amino acid derivatives containing azetidine rings . The synthesis involved a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

-

Results : The synthesis resulted in the production of functionalised 3-substituted 3-(acetoxymethyl)azetidines . The structures of these novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

-

Medicinal Chemistry : Amines, including azetidine derivatives, are essential components of drugs and bioactive molecules . They serve as receptor ligands, enzyme inhibitors, and anticancer agents . The development of novel amine-based therapeutics continues to be a prominent area of research .

-

Materials Science : Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

-

Sustainable Technologies : Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

-

Catalysis : Amines and their complexes have been investigated for their catalytic activity in various chemical transformations, including hydrogenation, oxidation, and cross-coupling reactions .

-

Pharmaceuticals : Amines are essential components of drugs and bioactive molecules . They serve as receptor ligands, enzyme inhibitors, and anticancer agents . The development of novel amine-based therapeutics continues to be a prominent area of research .

-

Agrochemicals : Amines are also used in the synthesis of agrochemicals . Their diverse reactivity enables the construction of complex molecules, including agrochemicals .

-

Natural Products Synthesis : Amines are used in the synthesis of natural products . Their diverse reactivity enables the construction of complex molecules, including natural products, through various functionalization reactions and transformations .

-

Catalysis : Amines and their complexes have been investigated for their catalytic activity in various chemical transformations, including hydrogenation, oxidation, and cross-coupling reactions .

-

Renewable Energy : Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Safety And Hazards

Propriétés

IUPAC Name |

1-propan-2-ylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5(2)8-3-6(7)4-8;;/h5-6H,3-4,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXPRGZMDSQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propan-2-yl)azetidin-3-amine dihydrochloride | |

CAS RN |

117546-56-2 | |

| Record name | 1-(propan-2-yl)azetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)